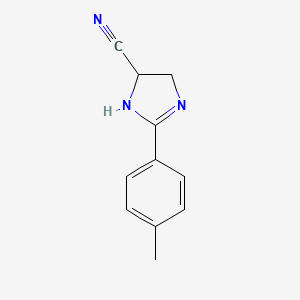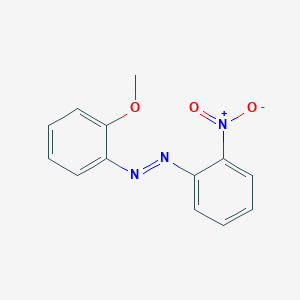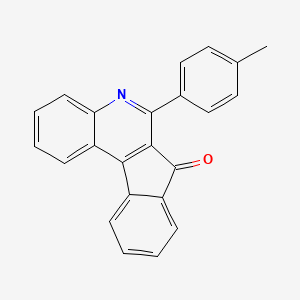
7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-: is a complex organic compound with the molecular formula C24H17NO . It is a derivative of quinoline and indenoquinoline, characterized by the presence of a 4-methylphenyl group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its structural properties may allow it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparación Con Compuestos Similares
- 6-ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one
- 7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)-
Comparison: Compared to similar compounds, 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)- stands out due to its specific substitution pattern, which may confer unique reactivity and biological activity. The presence of the 4-methylphenyl group at the 6th position can influence its chemical behavior and interactions with molecular targets .
Propiedades
Número CAS |
125811-75-8 |
|---|---|
Fórmula molecular |
C23H15NO |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)indeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C23H15NO/c1-14-10-12-15(13-11-14)22-21-20(18-8-4-5-9-19(18)24-22)16-6-2-3-7-17(16)23(21)25/h2-13H,1H3 |
Clave InChI |
SOEGECQWQBYHRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=C2C(=O)C5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


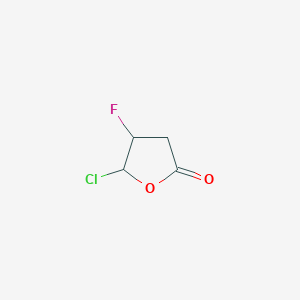
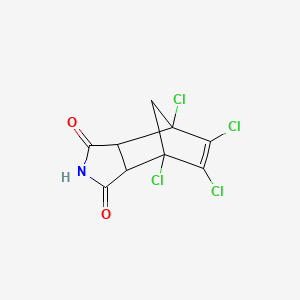
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
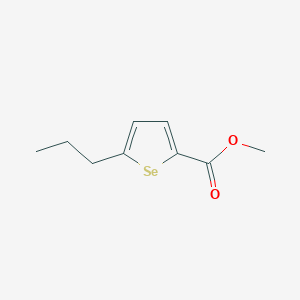
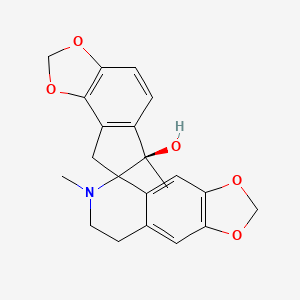
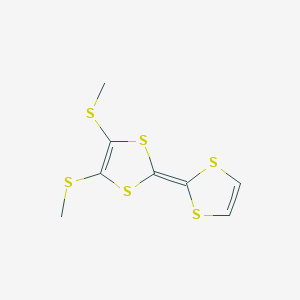
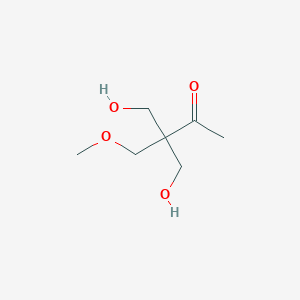
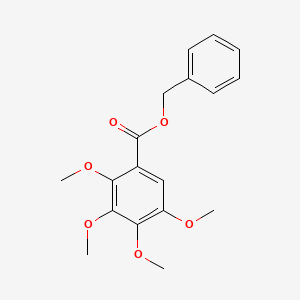
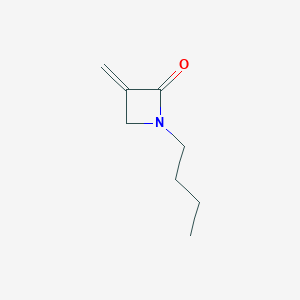
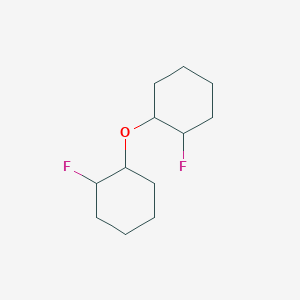
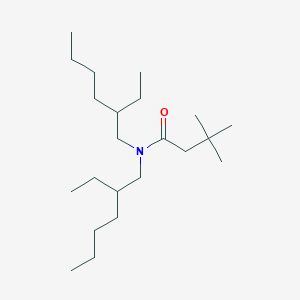
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
